(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide
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Overview
Description
(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a tetrazolyl group, and an ethenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Ethenesulfonamide Backbone: This step involves the reaction of a suitable sulfonamide precursor with an ethenylating agent under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate formed in the previous step.
Tetrazole Ring Formation: The tetrazole ring is typically formed through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide: shares structural similarities with other sulfonamide and tetrazole-containing compounds.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Tetrazole Derivatives: Compounds like losartan and candesartan.
Uniqueness
Structural Features: The combination of a chlorophenyl group, a tetrazolyl group, and an ethenesulfonamide moiety makes this compound unique.
Its unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S/c16-14-7-2-1-4-11(14)8-9-24(22,23)19-13-6-3-5-12(10-13)15-17-20-21-18-15/h1-10,19H,(H,17,18,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVNOVYSPIXHAE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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